3-Aminonaphthalen-1-ol hydrochloride
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Overview
Description
3-Aminonaphthalen-1-ol hydrochloride is a chemical compound that belongs to the class of naphthalene derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminonaphthalen-1-ol hydrochloride can be synthesized through the reduction of azo-compounds to amines using iron powder in the presence of ammonium chloride . This method involves the reduction of azo-compounds under neutral, environmentally benign, and simpler conditions, leading to the formation of aromatic amines in good yields and high purity .
Industrial Production Methods
The industrial production of this compound typically involves similar reduction methods, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of iron powder and ammonium chloride is common in industrial settings due to its cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Aminonaphthalen-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and ammonium chloride are commonly used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Aromatic amines
Substitution: Halogenated derivatives
Scientific Research Applications
3-Aminonaphthalen-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminonaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Aminonaphthalen-1-ol hydrochloride: Another naphthalene derivative with similar chemical properties.
4-Amino-Naphthalen-1-ol: A related compound with different substitution patterns on the naphthalene ring.
Uniqueness
3-Aminonaphthalen-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its solubility in water and ethanol, along with its potential therapeutic applications, make it a valuable compound for various scientific and industrial purposes.
Properties
IUPAC Name |
3-aminonaphthalen-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;/h1-6,12H,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBNLWHHIOXVFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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